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# Technical Support Center: Selective Stripping of Americium from Organic Phase

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Compound of Interest		
Compound Name:	Americium trinitrate	
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This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the selective stripping of Americium (Am) from a loaded organic phase. This process is a critical step in advanced nuclear fuel cycles, aimed at separating americium from other trivalent actinides (like Curium, Cm) and lanthanides (Ln) for subsequent transmutation or disposal.[1] [2][3]

### **Troubleshooting Guide**

This section addresses common issues encountered during the selective stripping of americium.

Question 1: Why is the Americium stripping efficiency unexpectedly low?

#### Possible Causes & Solutions:

- Incorrect Aqueous Phase pH: The pH of the aqueous stripping solution is critical. For many processes, such as those using H4TPAEN, stripping is most effective in a narrow pH range, typically around 1.0.[4]
  - Solution: Verify the pH of your stripping solution before and after contact with the organic phase. Buffer the solution if necessary. For instance, malonic acid can be used as a buffer in some systems.[5]

### Troubleshooting & Optimization





- Degradation of Stripping Agent: Complexing agents, especially organic ones, can degrade over time or due to radiolysis, reducing their effectiveness.
  - Solution: Use freshly prepared stripping solutions. If radiolysis is suspected (in highactivity environments), assess the stability of your chosen agent under irradiation.
- Incomplete Phase Separation: The formation of a third phase or emulsions can trap americium, preventing its transfer to the aqueous phase.
  - Solution: Ensure vigorous mixing followed by adequate centrifugation time to achieve clean phase separation. The addition of a phase modifier, like 1-octanol, to the organic phase can help prevent third-phase formation.[4]
- Kinetically Slow Stripping: The transfer of Am(III) from the organic to the aqueous phase may not have reached equilibrium.
  - Solution: Increase the contact time between the phases. Studies with agents like SO3-Ph-BTBP have shown that equilibrium can be reached in as little as two minutes, but this is system-dependent.

Question 2: Why is the separation factor between Americium (Am) and Curium (Cm) or Lanthanides (Ln) poor?

#### Possible Causes & Solutions:

- Suboptimal Stripping Agent Concentration: The concentration of the selective complexing agent in the aqueous phase directly impacts selectivity.
  - Solution: Optimize the ligand concentration. For example, in the AmSel process using SO3-Ph-BTBP, selectivity is highly dependent on the ligand concentration in the nitric acid solution.[7]
- Temperature Fluctuations: Temperature can influence the stability of the metal-ligand complexes and thus affect separation factors.
  - Solution: Perform experiments in a temperature-controlled environment. Studies with
     H4TPAEN have evaluated the effect of temperature on Am/Cm and Am/Ln separation.[4]

### Troubleshooting & Optimization





- Incorrect Organic Phase Composition: The extractant in the organic phase (e.g., TODGA, DMDOHEMA/HDEHP) competes with the aqueous stripping agent. The choice of diluent can also play a role.[8][9]
  - Solution: Ensure the organic phase composition is correct as per the established protocol.
     The selectivity of the stripping step is a result of the delicate balance between the "hold" of the organic extractant and the "pull" of the aqueous complexant.[7]
- Presence of Interfering Ions: Other ions in the system can compete for the stripping agent or alter the chemical environment.
  - Solution: Analyze the feed for impurities. If necessary, perform a scrubbing step to remove interfering elements like palladium or zirconium before the selective Am strip.[10]

Question 3: A third phase or precipitate formed during the stripping step. What should I do?

#### Possible Causes & Solutions:

- Low Solubility of the Complex: The complex formed between americium and the stripping agent may have limited solubility in the aqueous phase under the current conditions.
  - Solution: Adjust the composition of the aqueous phase. This could involve changing the acid concentration or adding solubilizing agents.
- Overloading of the Organic Phase: If the concentration of extracted metals in the organic phase is too high, it can lead to the formation of a third phase upon contact with the stripping solution.
  - Solution: Reduce the metal loading in the organic phase by adjusting the feed concentration or the phase volume ratio during the initial extraction step.
- Inadequate Phase Modifier: The concentration of the phase modifier (e.g., 1-octanol) in the organic diluent may be insufficient.
  - Solution: Increase the percentage of the phase modifier in the organic solvent mixture. A
     common concentration is 5-10% by volume.[4][7][11]



### Frequently Asked Questions (FAQs)

What is selective stripping of Americium?

Selective stripping is a liquid-liquid extraction technique used to separate Americium(III) from a loaded organic phase that also contains other chemically similar elements, primarily Curium(III) and Lanthanides(III).[1] The process works by using an aqueous solution containing a specific complexing agent (a "stripping agent") that has a higher affinity for Am(III) than for Cm(III) or Ln(III), thus "pulling" the americium back into the aqueous phase while leaving the other elements in the organic phase.[4][7]

Which are the most common organic and aqueous systems used?

- Organic Phase: A common setup involves an extractant like N,N,N',N'-tetraoctyl diglycolamide (TODGA) dissolved in an apolar diluent (e.g., n-dodecane, TPH) with a phase modifier.[4][12] The TODGA co-extracts Am, Cm, and Ln from a highly acidic feed solution (like a PUREX raffinate).[2]
- Aqueous Stripping Phase: The choice of the aqueous complexant is key to selectivity.
   Prominent examples include:
  - SO3-Ph-BTBP: Used in the AmSel (Americium Selective Extraction) process, this ligand selectively complexes Am in a nitric acid solution.[6][7]
  - H4TPAEN: This water-soluble agent can selectively strip americium from a loaded TODGA phase at a pH of approximately 1.[3][4]
  - DTPA (Diethylenetriaminepentaacetic acid): Often used in buffer solutions to retain actinides in the aqueous phase during lanthanide extraction.[10]

What are typical separation factors (SF) I can expect?

Separation factors are highly system-dependent. The goal is to maximize the SF between Am and other elements, especially Cm and the neutron-absorbing lanthanides like Neodymium.[13]

 Am/Cm Separation: This is notoriously difficult due to their similar ionic radii.[9] Processes using SO3-Ph-BTBP have reported SF Cm/Am values of around 2.5 to 3.0.[6][12]



Am/Ln Separation: Separation from lanthanides is generally more efficient. SF Am/Eu values
can be significant, often exceeding 10 or more depending on the system.[4] Novel oxidationbased methods have achieved extremely high separation factors, though these are less
common.[14][15]

How does nitric acid concentration affect stripping?

Nitric acid concentration is a critical parameter. In systems like AmSel, stripping occurs at relatively low acidity (e.g., 0.3-0.7 M HNO3).[6][7] The H+ ions compete with the metal ions for the complexing agent, so a lower acid concentration generally favors the stripping of the metal into the aqueous phase. However, the acidity must be carefully optimized to achieve selectivity, as the stability of different metal-ligand complexes varies with pH.[4]

### **Data Presentation: Stripping Performance**

The following tables summarize quantitative data from literature on different stripping systems.

Table 1: Influence of Temperature on Am(III) Stripping with H4TPAEN Organic Phase: 0.2 M TODGA in TPH + 5% n-octanol, loaded with trace Am, Cm, Eu, Ce. Aqueous Phase: 2.5 mM H4TPAEN in diluted HNO3 at initial pH = 1.0.

Temperature (°C)	Distribution Ratio (D_Am)	SF (Cm/Am)	SF (Eu/Am)
15	0.40	6.8	17.5
25	0.50	6.2	16.0
40	0.75	5.1	12.7
50	1.00	4.3	10.5
(Data adapted from ref.[4])			

Table 2: Stripping Efficiencies in the AmSel Process Organic Phase: 0.2 M TODGA in aliphatic diluent, loaded with simulated high-activity raffinate. Aqueous Phase: 4 mM SO3-Ph-BTBP in 0.3 M HNO3.



Element	Stripping Efficiency (%)	
Americium (Am)	> 99	
Curium (Cm)	~40	
Neodymium (Nd)	< 10	
Europium (Eu)	< 5	
(Data interpreted from stripping efficiency descriptions in ref.[7])		

## **Experimental Protocols**

Protocol 1: Batch Selective Stripping using SO3-Ph-BTBP (AmSel Process)

This protocol describes a typical lab-scale batch experiment to test the selective stripping of Americium.

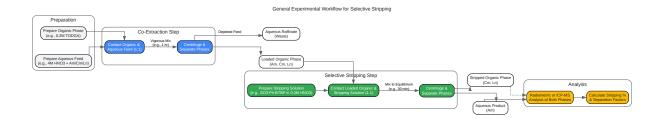
- · Preparation of Loaded Organic Phase:
  - Prepare an organic solvent of 0.2 M TODGA and 5 vol% 1-octanol in n-dodecane.
  - Prepare an aqueous feed solution (e.g., 4 M HNO3) containing known concentrations of Am(III), Cm(III), and representative Lanthanides(III) (e.g., Eu(III), Nd(III)). Radiotracers are typically used for easy quantification.[7][11]
  - Contact the organic solvent with the aqueous feed at a 1:1 phase ratio for 1 hour at 20°C with vigorous mechanical shaking to co-extract the trivalent cations into the organic phase.
     [7]
  - Centrifuge the sample to ensure complete phase separation and collect the loaded organic phase.
- Selective Stripping Step:
  - Prepare the aqueous stripping solution, for example, 4 mM SO3-Ph-BTBP in 0.3 M HNO3.
     [7]



- Contact a known volume (e.g., 0.5 mL) of the loaded organic phase with an equal volume of the stripping solution.[7]
- Shake the sample for at least 30 minutes at a controlled temperature (e.g., 20-40°C) to allow the system to reach equilibrium.
- Centrifuge the sample to separate the phases.
- Analysis:
  - Carefully separate the aqueous and organic phases.
  - Take an aliquot from each phase and determine the concentration of Am, Cm, and Ln using appropriate radiometric techniques (e.g., alpha spectrometry for Am/Cm, gamma spectrometry for Eu) or mass spectrometry (ICP-MS).
  - Calculate the stripping efficiency (%) and the separation factors (SF\_B/A = D\_B / D\_A, where D is the distribution ratio).[7]

#### **Visualizations**

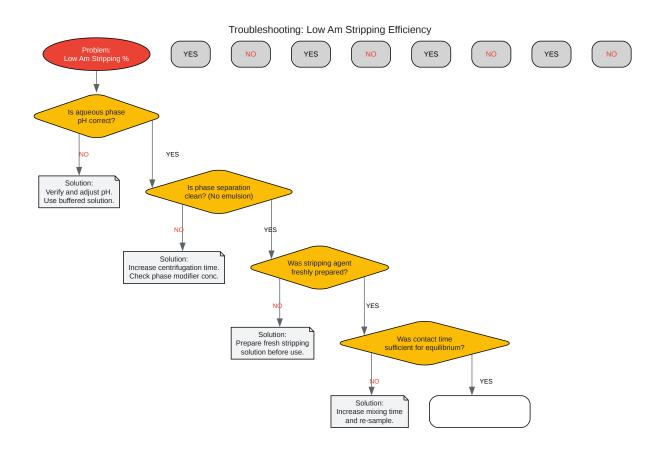




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Caption: Workflow for a typical batch selective stripping experiment.





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